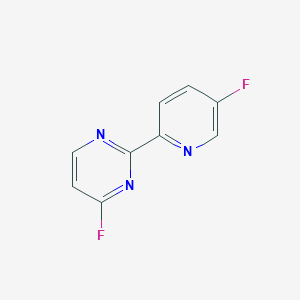

4-Fluoro-2-(5-fluoropyridin-2-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-2-(5-fluoropyridin-2-yl)pyrimidine is a fluorinated heterocyclic compound that features both pyridine and pyrimidine rings. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields such as medicinal chemistry, agrochemicals, and materials science.

Mechanism of Action

Target of Action

Many fluorinated pyrimidines target enzymes involved in DNA synthesis, such as thymidylate synthase . “4-Fluoro-2-(5-fluoropyridin-2-yl)pyrimidine” may have similar targets.

Mode of Action

Fluorinated pyrimidines often inhibit their target enzymes, disrupting DNA synthesis and cell division . It’s possible that “this compound” acts in a similar way.

Biochemical Pathways

By inhibiting enzymes involved in DNA synthesis, fluorinated pyrimidines can disrupt the cell cycle and induce apoptosis . “this compound” might affect similar pathways.

Pharmacokinetics

Many similar compounds are well absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The ultimate effect of “this compound” is likely to be cell death, as is typical for compounds that disrupt DNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(5-fluoropyridin-2-yl)pyrimidine typically involves the coupling of fluorinated pyridine and pyrimidine precursors. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between the pyridine and pyrimidine rings . The reaction conditions often include the use of boronic acids or esters, base, and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as crystallization and chromatography are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(5-fluoropyridin-2-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Fluoro-2-(5-fluoropyridin-2-yl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for anti-cancer and anti-inflammatory drugs.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique electronic properties.

Agrochemicals: It is employed in the synthesis of herbicides and fungicides.

Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(5-fluoropyridin-2-yl)pyrimidine is unique due to the presence of two fluorine atoms on different rings, which imparts distinct electronic properties and reactivity. This dual fluorination can enhance its stability and biological activity compared to other similar compounds .

Biological Activity

4-Fluoro-2-(5-fluoropyridin-2-yl)pyrimidine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological evaluation. This article aims to summarize the biological activity of this compound based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C8H6F2N4, with a molecular weight of 196.16 g/mol. The presence of fluorine atoms in its structure may enhance its lipophilicity and metabolic stability, which are critical factors in drug design.

Antimicrobial Activity

Research has indicated that compounds with pyrimidine scaffolds, including this compound, exhibit antimicrobial properties. A study highlighted the effectiveness of pyrimidine derivatives against various strains of bacteria and fungi, suggesting that the incorporation of fluorinated groups can enhance antimicrobial potency .

Anticancer Potential

The biological evaluation of fluorinated pyrimidines has shown promising results in cancer research. For instance, derivatives similar to this compound have been tested for their cytotoxic effects on cancer cell lines. In vitro studies reported IC50 values indicating significant antiproliferative activity against human leukemia and breast cancer cell lines .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 1.25 | |

| 4-Fluoro-6-methylpyrimidine | U937 | 0.85 | |

| N-(5-Fluoropyridin-2-yl)-6-methylpyrimidin | CEM-13 | 0.60 |

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may act by inhibiting key enzymes involved in nucleic acid synthesis or by interfering with cellular signaling pathways critical for cancer cell proliferation and survival. The fluorine substituents can enhance binding affinity to target proteins, potentially increasing the compound's efficacy .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest that fluorinated compounds often exhibit improved metabolic stability compared to their non-fluorinated counterparts, which could lead to prolonged therapeutic effects in vivo .

Case Studies

Several case studies have explored the therapeutic potential of fluorinated pyrimidines:

- Antimicrobial Efficacy : A study demonstrated that a related fluorinated pyrimidine compound significantly reduced bacterial load in a murine model of infection, supporting its potential as an antibiotic agent .

- Anticancer Studies : In vivo experiments revealed that administration of a related compound led to tumor regression in xenograft models, indicating that these derivatives could be developed into effective anticancer therapies .

Properties

IUPAC Name |

4-fluoro-2-(5-fluoropyridin-2-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N3/c10-6-1-2-7(13-5-6)9-12-4-3-8(11)14-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGPTQWOMIJNED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C2=NC=CC(=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.